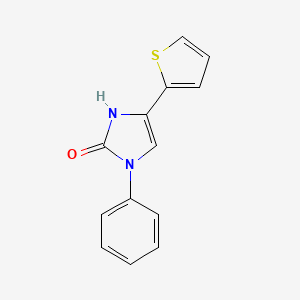

1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one

Description

1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one is a bicyclic heterocyclic compound featuring an imidazolone core substituted with phenyl and thiophen-2-yl groups. The imidazolone ring (a 5-membered ring with two nitrogen atoms and a ketone group) confers rigidity and hydrogen-bonding capabilities, while the phenyl and thiophene substituents modulate electronic and steric properties.

Key structural features:

Propriétés

IUPAC Name |

3-phenyl-5-thiophen-2-yl-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c16-13-14-11(12-7-4-8-17-12)9-15(13)10-5-2-1-3-6-10/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMSGOYFLAYQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-2-thiophen-2-yl-ethanone with ammonium acetate in the presence of a suitable catalyst can yield the desired imidazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated imidazole derivatives.

Substitution: Halogenated, alkylated, or other substituted derivatives.

Applications De Recherche Scientifique

1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Mécanisme D'action

The mechanism of action of 1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Imidazolone Cores

1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazole-2-thione

- Structure : Replaces the ketone (C=O) in the imidazolone core with a thione (C=S) group.

- Discontinued commercial availability () suggests possible stability or synthesis challenges compared to the oxo derivative.

5-Ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one

- Structure : Features a sulfonyl group and thienylmethyl substituent on the imidazolone core.

- Impact: The sulfonyl group introduces strong electron-withdrawing effects, which could reduce electron density in the ring and influence reactivity or binding to targets .

Heterocyclic Derivatives with Thiophene and Phenyl Substituents

Pyrazole Derivatives (e.g., 1-Phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole)

- Structure : Replaces the imidazolone core with a pyrazole ring.

- Impact: Pyrazole lacks the ketone group, reducing hydrogen-bonding capacity but increasing ring strain, which may affect conformational flexibility .

CDK2 Inhibitors (e.g., 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine)

- Structure : Pyrazolopyridine core with thiophen-2-yl and naphthyl groups.

- Impact: Extended π-conjugation in the pyrazolopyridine core enhances planarity, improving stacking interactions with kinase ATP-binding pockets. Reported IC50 values (0.24–0.93 µM) suggest higher potency than typical imidazolones, though direct comparisons are lacking .

2,3-Diphenylquinoxaline-Thiophene Derivatives

- Structure: Quinoxaline core with thiophene and cyanoacrylic acid substituents.

- Impact: The quinoxaline-thiophene system exhibits extended conjugation, leading to broad absorption spectra (useful in solar cells). In contrast, the imidazolone core in the target compound has shorter conjugation, limiting optoelectronic utility . Cyanoacrylic acid acts as an electron acceptor, facilitating charge transfer—a feature absent in the target compound.

Key Research Findings and Structure-Activity Relationships

Electronic Properties

- Conjugation Effects: Thiophene improves charge transfer in quinoxaline derivatives (), but the imidazolone core’s smaller π-system limits similar applications.

Comparative Data Table

Activité Biologique

1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article presents a detailed overview of the compound's biological activities, including its synthesis, anticancer properties, and mechanisms of action based on recent research findings.

The synthesis of 1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one typically involves the condensation of appropriate thiophene and phenyl derivatives under specific reaction conditions. The resulting compound exhibits a unique molecular structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one. Notably, it has shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer) cells.

In Vitro Studies

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through various mechanisms:

- Cell Viability Assays : The half-maximal inhibitory concentration (IC50) values for the compound were determined against multiple cancer cell lines. For instance, one study reported an IC50 value of 18.53 µM against HeLa cells, indicating potent activity compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HeLa | 18.53 | 5-FU | 25 |

| A549 | 15.00 | MTX | 20 |

| SGC-7901 | 20.00 | - | - |

The mechanism by which 1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one exerts its anticancer effects includes:

- Induction of Apoptosis : The compound has been shown to increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 . This shift in protein expression promotes apoptosis in cancer cells .

Case Studies

A significant study evaluated the effects of this compound on HeLa cells using Hoechst/PI double staining techniques, revealing that treatment with 1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one resulted in a 68.2% apoptosis rate , significantly higher than the control drug 5-FU, which achieved only a 39.6% rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.